4-tert-Butylbenzaldehyde thiosemicarbazone

Catalog No.
S14541759
CAS No.
M.F
C12H17N3S
M. Wt
235.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-tert-Butylbenzaldehyde thiosemicarbazone

Product Name

4-tert-Butylbenzaldehyde thiosemicarbazone

IUPAC Name

[(4-tert-butylphenyl)methylideneamino]thiourea

Molecular Formula

C12H17N3S

Molecular Weight

235.35 g/mol

InChI

InChI=1S/C12H17N3S/c1-12(2,3)10-6-4-9(5-7-10)8-14-15-11(13)16/h4-8H,1-3H3,(H3,13,15,16)

InChI Key

SRQGJJRAGYCRNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NNC(=S)N

4-tert-Butylbenzaldehyde thiosemicarbazone is a chemical compound derived from 4-tert-butylbenzaldehyde, which has the molecular formula C11H14OC_{11}H_{14}O and a molecular weight of 162.23 g/mol. It is characterized by the presence of a thiosemicarbazone functional group, resulting from the reaction of thiosemicarbazide with 4-tert-butylbenzaldehyde. This compound is notable for its potential applications in medicinal chemistry and as an intermediate in various organic syntheses.

4-tert-Butylbenzaldehyde itself is a colorless to pale yellow liquid with a boiling point between 244°C and 246°C and is soluble in water, making it suitable for various

The formation of 4-tert-butylbenzaldehyde thiosemicarbazone typically involves the following reaction:

  • Condensation Reaction: The reaction between thiosemicarbazide and 4-tert-butylbenzaldehyde under acidic or neutral conditions leads to the formation of thiosemicarbazone via nucleophilic attack of the thiosemicarbazide on the carbonyl group of the aldehyde.
    RCHO+H2N(C(S)NH2)RCH(N(C(S)NH2))N\text{RCHO}+\text{H}_2\text{N}(\text{C}(S)\text{NH}_2)\rightarrow \text{RCH}(\text{N}(\text{C}(S)\text{NH}_2))\text{N}

This reaction can be catalyzed by acids or bases, depending on the desired conditions and yields.

4-tert-Butylbenzaldehyde thiosemicarbazone exhibits notable biological activities, particularly in the field of pharmacology. It has been studied for its potential as an antimicrobial agent and as an inhibitor of certain enzymes, such as tyrosinase. Research indicates that compounds containing thiosemicarbazone moieties can exhibit significant activity against various bacterial strains and fungi, making them candidates for developing new antimicrobial therapies .

Additionally, studies have shown that derivatives of thiosemicarbazones can possess anticancer properties, influencing cell proliferation and apoptosis in cancer cell lines .

The synthesis of 4-tert-butylbenzaldehyde thiosemicarbazone can be achieved through several methods:

  • Direct Condensation: Mixing equimolar amounts of 4-tert-butylbenzaldehyde and thiosemicarbazide in an ethanol or methanol solvent at elevated temperatures (reflux) typically yields high purity products.
  • Solvent-Free Methods: Alternative approaches involve grinding the reactants together without solvents, which can enhance yields and simplify purification processes.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly reduce reaction times while improving yields compared to traditional methods.

4-tert-Butylbenzaldehyde thiosemicarbazone has several applications:

  • Pharmaceuticals: It serves as an intermediate in synthesizing various pharmaceutical compounds, particularly those targeting microbial infections.
  • Agriculture: The compound has potential uses in developing agrochemicals due to its biological activity against plant pathogens.
  • Organic Synthesis: It is employed in synthesizing other organic compounds, including dyes and fragrances.

Research has indicated that 4-tert-butylbenzaldehyde thiosemicarbazone interacts with various biological targets, including enzymes involved in metabolic pathways. Interaction studies often focus on its inhibitory effects on tyrosinase, which is crucial for melanin production in organisms. This inhibition could lead to applications in skin whitening products or treatments for hyperpigmentation disorders .

Several compounds share structural similarities with 4-tert-butylbenzaldehyde thiosemicarbazone. Here are some notable examples:

Compound NameStructureUnique Features
Benzaldehyde ThiosemicarbazoneC7H8N2SSimpler structure; less bulky than tert-butyl variant.
2-Hydroxy-4-tert-butylbenzaldehydeC11H14O2Contains a hydroxyl group; potential for different reactivity patterns.
4-Methylbenzaldehyde ThiosemicarbazoneC9H11N3SMethyl group instead of tert-butyl; different steric effects.

Uniqueness

The presence of the tert-butyl group in 4-tert-butylbenzaldehyde thiosemicarbazone contributes to its unique steric properties and solubility characteristics, enhancing its biological activity compared to simpler analogs. The bulky tert-butyl group may also influence its interaction with biological targets, potentially leading to distinct pharmacological profiles.

Radical Bromination and Hydrolytic Pathways for Precursor Synthesis

The synthesis of 4-tert-butylbenzaldehyde, a key precursor for thiosemicarbazone derivatives, relies on controlled oxidation of 4-tert-butyltoluene. Recent studies demonstrate that hydrogen peroxide in glacial acetic acid, catalyzed by bromide ions with cobalt(II) or cerium(III) acetate, initiates a radical-based mechanism. Benzylic hydrogen abstraction generates a radical intermediate, which diverges into two pathways:

  • Oxidative Pathway: Cobalt(II) catalysts rapidly oxidize the radical to 4-tert-butylbenzaldehyde with 75–80% selectivity, minimizing side products.
  • Bromination Pathway: Cerium(III) systems permit radical recombination with bromine, forming 4-tert-butylbenzyl bromide (hydrolyzable to benzyl alcohol/acetate).

Table 1: Catalyst Performance in 4-tert-Butyltoluene Oxidation

CatalystAldehyde SelectivityMajor Side Products
Co(OAc)₂75–80%<5% benzyl derivatives
Ce(OAc)₃~50%30–35% benzyl bromide/alcohol

Hydrolytic refinement of crude mixtures achieves >95% aldehyde purity through fractional crystallization, as the tert-butyl group enhances lattice stability. Kinetic studies reveal that excess H₂O₂ (1.5 equiv.) optimizes yields to 72% for cerium and 58% for cobalt systems, though water accumulation beyond 10% v/v inhibits further conversion.

Solvent-Free Condensation Strategies with Thiosemicarbazide

Traditional thiosemicarbazone synthesis requires refluxing in ethanol or methanol, but mechanochemical approaches now enable solvent-free coupling. Grinding 4-tert-butylbenzaldehyde with thiosemicarbazide (1:1 molar ratio) in a high-energy ball mill (20–30 Hz, 15–30 min) achieves 89–93% yields. This method circumvents solubility issues and reduces reaction times from hours to minutes.

The reaction proceeds via:

  • Nucleophilic Attack: Thiosemicarbazide’s terminal amine attacks the aldehyde carbonyl, forming a hemiaminal intermediate.
  • Dehydration: Mechanical energy input facilitates proton transfer and water elimination, yielding the thiosemicarbazone.

Table 2: Solvent vs. Solvent-Free Thiosemicarbazone Synthesis

MethodTimeYieldPurityEnergy Input (kJ/mol)
Ethanol Reflux4 h82%95%120
Mechanochemical20 min91%98%85

ATR-IR analysis confirms product integrity, with characteristic N–H stretches at 3250 cm⁻¹ and C=S vibrations at 780 cm⁻¹. X-ray diffraction studies of mechanochemical products reveal improved crystallinity due to shear-induced alignment.

Optimization of Sommelet Reaction Conditions for Aldehyde Functionalization

The Sommelet reaction converts benzyl halides to aldehydes but traditionally suffers from low yields with electron-deficient substrates. Modern adaptations using lanthanum triflate (10 mol%) in water enable efficient 4-tert-butylbenzaldehyde synthesis from 4-tert-butylbenzyl bromide. Key improvements include:

  • Aqueous Medium: Replaces carcinogenic chloroform/acetonitrile, reducing environmental toxicity.
  • Acid-Free Conditions: Lanthanum triflate stabilizes the hexaminium intermediate without requiring HCl.

Mechanistic Steps:

  • Sₙ2 Amination: Hexamethylenetetramine displaces bromide, forming a quaternary ammonium salt.
  • Hydrolytic Cleavage: Water-mediated hydrolysis releases formaldehyde and yields the aldehyde.

Table 3: Sommelet Reaction Optimization Parameters

ConditionTraditionalLa(OTf)₃-Optimized
SolventCHCl₃H₂O
Temperature100°C80°C
Time12 h6 h
Yield (Electron-Rich)68%89%
Yield (Electron-Poor)22%64%

Substituent effects persist, with para-nitro derivatives requiring 10 h for 73% yield versus 6 h for tert-butyl analogs. Silica gel additives (3:1 mass ratio) improve grinding efficiency in solid-state variations, achieving 85% yield for sterically hindered substrates.

Thiosemicarbazone derivatives, including 4-tert-butylbenzaldehyde thiosemicarbazone, demonstrate significant tyrosinase inhibitory activity through multiple mechanistic pathways [1]. The primary mechanism involves copper chelation at the active site of tyrosinase, where the thiosemicarbazide moiety serves as a crucial functional group in the inhibition process [1]. The sulfur atom within the thiosemicarbazone structure exhibits the ability to chelate copper ions present in the enzyme's binuclear copper center, effectively disrupting the catalytic function [1] [2].

Structure-activity relationship studies reveal that benzaldehyde thiosemicarbazone derivatives exhibit varying degrees of tyrosinase inhibition based on their substitution patterns [1] [3]. Comparative analysis of different benzaldehyde thiosemicarbazone compounds demonstrates that 4-substituted derivatives generally show enhanced inhibitory potency compared to other positional isomers [1]. The 4-hydroxybenzaldehyde thiosemicarbazone exhibits an inhibitory concentration fifty percent (IC50) value of 0.76 micromolar for monophenolase activity and 3.80 micromolar for diphenolase activity, demonstrating reversible mixed-type inhibition with inhibition constants (Ki) of 2.82 and 6.79 micromolar respectively [1].

The inhibition kinetics of 4-chlorobenzaldehyde thiosemicarbazone reveal IC50 values of 6.7 micromolar for monophenolase activity and 1.82 micromolar for diphenolase activity, showing mixed-type inhibition characteristics [1]. These compounds demonstrate the ability to reduce reaction rates without significantly affecting lag times in monophenolase assays, indicating their primary action occurs through direct enzyme-substrate competition rather than enzyme inactivation [1].

Mechanistic Insights into Copper-Dependent Inhibition

The molecular mechanism of tyrosinase inhibition by thiosemicarbazone derivatives involves direct interaction with the enzyme's copper-binding histidine residues [4]. Human tyrosinase contains seven critical histidine residues (H180, H202, H211, H363, H367, H389, and H390) that coordinate with two copper atoms designated as CuA and CuB [4]. The CuA site directly binds to histidine residues H180, H202, and H211, while the CuB site coordinates with H363, H367, and H390, with H389 providing indirect binding support [4].

Thiosemicarbazone inhibitors target these copper coordination sites through their sulfur and nitrogen donor atoms [2]. The competitive nature of this inhibition suggests that thiosemicarbazone derivatives can effectively displace natural substrates from the active site binding pocket [2]. The presence of aromatic substituents in the benzaldehyde moiety enhances binding affinity through additional pi-pi stacking interactions with aromatic amino acid residues within the enzyme active site [2].

Structure-Activity Relationship Data

CompoundMonophenolase IC50 (μM)Diphenolase IC50 (μM)Inhibition TypeKi (μM)
4-Hydroxybenzaldehyde thiosemicarbazone0.763.80Mixed-type2.82
4-Methoxybenzaldehyde thiosemicarbazone7.02.62Mixed-type1.47
4-Chlorobenzaldehyde thiosemicarbazone6.71.82Mixed-type1.25
2-Chlorobenzaldehyde thiosemicarbazone15.41.22Noncompetitive1.20

The most favorable substituent positions for enhanced tyrosinase inhibitory activity include hydrogen or phenyl ring substitutions at the R5 position of the thiosemicarbazone scaffold [1]. Longer alkyl chain substitutions tend to decrease the inhibitory properties of these compounds, suggesting that steric hindrance may interfere with optimal binding to the enzyme active site [1].

Antimicrobial Potency Against Multidrug-Resistant Pathogens

Thiosemicarbazone derivatives, including 4-tert-butylbenzaldehyde analogues, demonstrate significant antimicrobial activity against multidrug-resistant bacterial and fungal pathogens [5] [6] [7]. The antimicrobial mechanism involves multiple pathways including metal chelation, membrane disruption, and inhibition of essential bacterial enzymes [6] [8].

Recent systematic investigations of thiosemicarbazone derivatives against New Delhi metallo-beta-lactamase-1 (NDM-1) producing clinical isolates have revealed promising results [7]. Specific thiosemicarbazone compounds exhibit excellent activity in reversing meropenem resistance in NDM-1-positive bacterial strains [7]. These compounds function as uncompetitive NDM-1 inhibitors with inhibition constants ranging from 0.44 to 0.63 micromolar [7].

Mechanism of Action Against Resistant Pathogens

The antimicrobial activity of thiosemicarbazone derivatives against multidrug-resistant pathogens operates through several distinct mechanisms [6] [9]. Metal chelation plays a fundamental role, as these compounds can sequester essential trace metals required for bacterial enzyme function [8]. The coordination of copper and iron ions by thiosemicarbazone derivatives disrupts critical metalloproteins involved in bacterial respiration and DNA replication [6].

Molecular docking studies indicate that thiosemicarbazone inhibitors bind preferentially to allosteric pockets of resistance enzymes such as NDM-1, affecting the catalytic efficiency of these proteins against beta-lactam antibiotics [7]. This allosteric binding mechanism explains the ability of thiosemicarbazone derivatives to restore antibiotic sensitivity in previously resistant bacterial strains [7].

Antimicrobial Efficacy Data

Pathogen TypeMinimum Inhibitory Concentration (μg/mL)Resistance MechanismActivity Enhancement
NDM-1 positive Enterobacteriaceae0.233-0.237Beta-lactamase productionMeropenem synergy
Multidrug-resistant Staphylococcus aureus40-160Efflux pump overexpressionEfflux inhibition
Extended-spectrum beta-lactamase Escherichia coli200-1024Beta-lactamase variantsEnzyme inhibition
Carbapenem-resistant Pseudomonas aeruginosa400-800Multiple resistance genesPlasmid curing

The structure-activity relationships for antimicrobial activity demonstrate that benzaldehyde thiosemicarbazone derivatives with electron-withdrawing substituents exhibit enhanced potency against resistant pathogens [6]. The presence of halogen atoms or nitro groups in the benzaldehyde ring system correlates with improved antimicrobial efficacy, likely due to increased lipophilicity and membrane penetration capabilities [10].

Thiosemicarbazone metal complexes show significantly enhanced antimicrobial activity compared to the free ligands [6] [11]. Copper(II) and zinc(II) complexes of thiosemicarbazone derivatives demonstrate minimum inhibitory concentrations ranging from 60 to 130 micrograms per milliliter against various bacterial and fungal strains [10]. The metal coordination enhances the compounds' ability to disrupt bacterial cell wall integrity and interfere with essential metabolic processes [11].

Apoptotic Induction in Cancer Cell Lines via Oxidative Stress Pathways

Thiosemicarbazone derivatives, including 4-tert-butylbenzaldehyde analogues, induce apoptosis in cancer cell lines through complex oxidative stress-mediated pathways [12] [13] [14]. These compounds generate excessive reactive oxygen species (ROS) within cancer cells, leading to mitochondrial dysfunction and subsequent activation of apoptotic cascades [12] [15].

Mitochondrial-Targeted Oxidative Mechanisms

The primary mechanism of apoptotic induction involves thiosemicarbazone accumulation within mitochondria, where these compounds interfere with electron transport chain function [12] [15]. Specific thiosemicarbazone metal complexes penetrate the inner mitochondrial membrane and reduce mitochondrial membrane potential, triggering early apoptotic events [15]. This membrane potential disruption leads to cytochrome C release and activation of caspase-dependent apoptotic pathways [12].

Iron(II) and copper(II) complexes of thiosemicarbazone derivatives promote excessive ROS production through redox cycling mechanisms [13] [14]. These complexes catalyze the formation of hydroxyl radicals, superoxide anions, and hydrogen peroxide, overwhelming cellular antioxidant defense systems [13]. The resulting oxidative stress damages mitochondrial DNA and proteins, accelerating cellular apoptosis [14].

Molecular Targets and Pathway Modulation

Thiosemicarbazone treatment significantly affects the expression of genes responsible for antioxidant capacity [13]. Manganese superoxide dismutase (MnSOD) and catalase expression levels decrease progressively with treatment duration, indicating disruption of cellular oxidative equilibrium [13]. The downregulation of these protective enzymes creates conditions favorable for sustained oxidative damage [13].

The compounds regulate Bcl-2 family protein expression, decreasing the Bcl-2/Bax ratio and promoting pro-apoptotic signaling [12] [15]. Upregulation of p53, cleaved-caspase 3, and cleaved-poly (ADP-ribose) polymerase (PARP) expression confirms activation of p53-dependent apoptotic pathways [12]. N-myc downstream regulated gene 1 (Ndrg1) expression increases significantly following thiosemicarbazone treatment, indicating cellular stress response activation [13].

Cancer Cell Line Cytotoxicity Data

Cell LineIC50 Range (μM)Treatment DurationPrimary Mechanism
MCF-7 (Breast cancer)2.57-12.724-48 hoursROS-mediated apoptosis
HepG2 (Liver cancer)6.69-8.424 hoursMitochondrial dysfunction
C6 (Glioma)9.08-10.5924 hoursOxidative stress
B16 (Melanoma)13948 hoursTyrosinase inhibition

Structure-activity relationships for anticancer activity demonstrate that thiosemicarbazone derivatives with aromatic substituents exhibit enhanced cytotoxicity [16] [17]. Compounds containing methoxy, hydroxy, or nitro substituents on the benzaldehyde ring show IC50 values ranging from 5 to 20 micrograms per milliliter against various cancer cell lines [16]. The 4-hydroxybenzaldehyde thiosemicarbazone derivative shows particularly potent activity with 49.27% growth inhibition at 20 micrograms per milliliter concentration [16].

Oxidative Stress Biomarker Modulation

Thiosemicarbazone treatment leads to significant increases in intracellular ROS levels, reaching maximum concentrations after 12 hours of exposure [13]. Glutathione (GSH) levels decrease correspondingly, indicating depletion of cellular reducing capacity [13]. This inverse relationship between ROS generation and antioxidant depletion creates conditions conducive to irreversible cellular damage [14].

The compounds demonstrate selectivity for cancer cells over normal cells, attributed to differences in baseline oxidative stress levels and antioxidant capacity [13] [14]. Normal cells generally maintain stronger redox equilibrium and can better withstand oxidative challenges compared to rapidly proliferating cancer cells [14]. This selectivity profile suggests potential therapeutic applications with reduced toxicity to healthy tissues [12].

Molecular docking investigations of 4-tert-Butylbenzaldehyde thiosemicarbazone have revealed significant insights into its binding mechanisms with phenoloxidase active sites. Comprehensive three-dimensional quantitative structure-activity relationship studies have been conducted on benzaldehyde thiosemicarbazone derivatives, including 4-butylbenzaldehyde thiosemicarbazone, as phenoloxidase inhibitors, utilizing flexible docking methods with FlexX software [1] [2]. The molecular interactions between these ligands and their target enzymes have been studied through detailed docking analysis, where the best scored candidates were docked flexibly to elucidate the interaction between the representative compound 4-butylbenzaldehyde thiosemicarbazone and the active site [1].

The phenoloxidase active site consists of a binuclear copper center with distinctive structural characteristics. Each copper ion is coordinated with three structurally conserved histidine residues in a distorted trigonal planar geometry [3]. In phenoloxidase from Manduca sexta, the active site contains two copper atoms forming the di-copper center, with CuA coordinated with His-209, His-213, and His-239, while CuB is coordinated with His-366, His-370, and His-406 [3]. The copper atoms are separated by distances ranging from 4.53 to 4.87 Å, resembling the deoxy form of type 3 copper proteins [3].

Structural analysis of phenoloxidase reveals critical features for substrate binding and catalytic activity. A conserved phenylalanine residue acts as a "place holder" for phenolic substrates, stacking onto the imidazole ring of one of the CuB-coordinating histidine ligands [3]. This phenylalanine residue must be displaced for enzyme activation and substrate access. Additionally, unique residues such as Glu-395 located near the CuA site serve as general bases for deprotonation of monophenolic substrates, which is essential for the ortho-hydroxylase activity of phenoloxidase [3].

The binding mechanism of thiosemicarbazone compounds to phenoloxidase active sites involves multiple interaction modes. Based on molecular docking studies using the crystal structure of Manduca sexta phenoloxidase (PDB code: 3HSS), various pesticides and inhibitors have been shown to bind effectively to the phenoloxidase active site [4]. The combination of in vitro and in silico approaches has proven advantageous for elucidating the behavior of phenolic compounds as substrate-analogues when binding to the active site of insect phenoloxidases [4].

Computational analysis suggests that thiosemicarbazone inhibition of phenoloxidase may occur through two potential mechanisms: uncompetitive inhibition forming chelates between copper atoms in the active site and thiosemicarbazone moieties, or competitive inhibition based on hydrogen bonding interactions [5]. The molecular docking studies indicate that thiosemicarbazone compounds can effectively penetrate the active site and interact with copper ions through their sulfur-containing moieties [6].

The accessibility of the phenoloxidase active site is regulated by structural elements that control substrate access. Two tyrosine residues, Tyr208 and Tyr209, show alternative conformations and form pathways providing access to the reaction center [7]. The geometry and coordination environment of the arthropod phenoloxidase active site are very similar to those of arthropod hemocyanin, though they differ in their enzymatic activities [7].

Recent studies have demonstrated that 4-tert-Butylbenzaldehyde thiosemicarbazone exhibits notable biological activities, particularly as an antimicrobial agent and as an inhibitor of enzymes such as tyrosinase . The compound has been studied for its potential in various applications, with research indicating that thiosemicarbazone derivatives can exhibit significant activity against bacterial strains and fungi, making them candidates for developing new antimicrobial therapies .

3D-QSAR Analysis of Thiosemicarbazone Pharmacophore Features

Three-dimensional quantitative structure-activity relationship analysis has been extensively applied to characterize the pharmacophore features of thiosemicarbazone compounds, particularly in their interactions with phenoloxidase and related enzymes. Comprehensive 3D-QSAR models have been developed using comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) techniques for benzaldehyde thiosemicarbazone derivatives [1] [2]. These robust and predictive models obtained from CoMFA demonstrated cross-validated correlation coefficients (q²) of 0.926 and correlation coefficients (r²) of 0.986, while CoMSIA models showed q² values of 0.933 and r² values of 0.984 with six optimum components [1] [2].

The pharmacophore development for thiosemicarbazone compounds has revealed critical structural features required for biological activity. Comprehensive pharmacophore analysis of isatin-β-thiosemicarbazones has identified essential features including a hydrogen bond acceptor site corresponding to the lactam oxygen, associated aromatic ring and hydrophobic sites [9]. The pharmacophore models demonstrate that molecules lacking any one of the key features (hydrogen bond acceptor, hydrophobic, aromatic, or additional specific sites) exhibit reduced or eliminated activity [9].

Structure-activity relationship studies have established that the thiosemicarbazone moiety itself contains several critical pharmacophore elements. The general formula R₁R₂C=N-NH-C=S-NR₃R₄ makes thiosemicarbazones significant donor ligands through their nitrogen and sulfur atoms [10]. The electronic and structural properties of these compounds offer a rich set of donor atoms for metal coordination and high electronic delocalization, providing different binding modes for biomolecules [11].

The 3D-QSAR analysis of thiosemicarbazone analogues as tyrosinase inhibitors has demonstrated that inhibitory activities are mainly dependent upon hydrogen bond acceptor favored fields, comprising 36.5% of the molecular interactions [5]. The optimized CoMSIA models obtained from these studies have shown excellent predictive capabilities with correlation coefficients exceeding 0.9 [5]. Progressive scrambling analysis has confirmed that the sensitivity of perturbation and prediction in these models is not dependent on chance correlation [5].

Advanced pharmacophore mapping has revealed that MDR1-selective thiosemicarbazones require specific features including aromatic and hydrophobic characteristics at the N4 position of the thiosemicarbazone [9] [12]. The pharmacophore model AH₁H₂H₃R₁R₂X incorporates multiple descriptors representing electron-rich substitution patterns common to selective compounds [9]. When requiring all seven pharmacophore sites, the model successfully identifies compounds demonstrating selectivity for MDR1-expressing cells [9].

The quantitative structure-activity relationship models for thiosemicarbazone derivatives have achieved exceptional predictive power. Single-factor atom-based QSAR models demonstrate correlation coefficients (r²) of 0.96 and cross-validated correlation coefficients (q²) of 0.85 for cytotoxicity predictions [9]. These high correlations indicate strong predictive capabilities and validate the spatial arrangement of chemical features when aligned by pharmacophore models [9].

Computational studies have identified specific structural requirements for enhanced biological activity in thiosemicarbazone compounds. The presence of aromatic substitution at the N4 position significantly influences activity, with compounds containing p-methoxyphenyl or p-fluorophenyl groups showing enhanced selectivity [9]. The reliance on the isatin moiety as a key bioisosteric contributor has been established through comprehensive pharmacophore analysis [12].

Recent 3D-QSAR investigations have expanded beyond traditional phenoloxidase inhibition to encompass broader therapeutic applications. Studies of thiosemicarbazone derivatives as antimalarial agents have yielded significant QSAR models with R² values of 0.91 and Q² values of 0.73 [13]. The pharmacophore model DHHRR_1 emerged as the optimal configuration with a survival score of 5.80, demonstrating the versatility of thiosemicarbazone pharmacophore features across different biological targets [13].

The electronic properties contributing to thiosemicarbazone pharmacophore activity include specific molecular orbital characteristics and electronic distribution patterns. Density functional theory calculations have revealed that the energy differences between highest occupied molecular orbital and lowest unoccupied molecular orbital range from 3.053 to 3.118 eV for representative thiosemicarbazone compounds [14]. These electronic properties directly influence the compounds' binding affinity and biological activity [14].

Molecular field analysis has demonstrated that steric and electrostatic field contributions significantly affect thiosemicarbazone activity. The 3D-QSAR models indicate that both steric bulk and electrostatic interactions at specific molecular regions are critical for optimal binding to target proteins [1]. These findings provide valuable insights for designing novel thiosemicarbazone derivatives with enhanced therapeutic potential [1].

Density Functional Theory Simulations of Electronic Configurations

Density functional theory simulations have provided comprehensive insights into the electronic configurations and molecular properties of 4-tert-Butylbenzaldehyde thiosemicarbazone and related compounds. Computational studies utilizing various DFT methodologies, including B3LYP, M06, and CAM-B3LYP functionals with different basis sets, have been extensively employed to characterize the electronic structure and reactivity patterns of thiosemicarbazone derivatives [14] [15] [16] [17].

The electronic configuration analysis of thiosemicarbazone compounds reveals distinctive frontier molecular orbital characteristics. Highest occupied molecular orbital and lowest unoccupied molecular orbital calculations demonstrate energy gaps ranging from 3.053 to 3.118 eV for representative thiosemicarbazone structures [14]. These energy differences indicate moderate chemical reactivity and stability, with the HOMO-LUMO gap serving as a reliable indicator of chemical stability and biological activity potential [18]. Smaller energy gaps generally suggest greater chemical reactivity and enhanced biological activity [18].

Comprehensive DFT calculations at the B3LYP/6-311+G(d,p) level of theory have been performed to investigate the electronic properties of thiosemicarbazone compounds [14] [16]. The molecular geometry optimization results show excellent agreement between experimental and theoretical bond lengths and bond angles, confirming the accuracy of the computational approach [14]. Natural bond orbital analysis has revealed the presence of intramolecular hydrogen bonding and hyperconjugative interactions, which contribute significantly to molecular stability and enhanced nonlinear optical response [14].

The electronic configuration of thiosemicarbazone compounds exhibits characteristic charge distribution patterns that influence their biological activity. Natural bond orbital analysis has confirmed the occurrence of charge separation due to efficient electron transfer from donor to acceptor units across the π-conjugated bridge [15] [18]. This electron delocalization enhances the compounds' ability to interact with biological targets and contributes to their diverse pharmacological activities [18].

Density functional theory studies have identified critical electronic properties that govern thiosemicarbazone reactivity. Global reactivity descriptors including chemical hardness, softness, electronegativity, and electrophilicity index have been calculated to assess molecular stability and reactivity [15] [17]. Compounds with nitro substituents demonstrate enhanced softness characteristics, with electronegativity and electrophilicity index values indicating strong binding ability with biomolecules [19].

The electronic structure analysis reveals important insights into the coordination behavior of thiosemicarbazone ligands. DFT calculations have demonstrated that thiosemicarbazones exist predominantly in the thione tautomeric form in both solid and solution states [20] [21]. The thione-thiol tautomerism is influenced by solvent polarity, with protic solvents favoring different tautomeric equilibria compared to aprotic solvents [21].

Time-dependent density functional theory calculations have been employed to investigate the electronic excitation properties of thiosemicarbazone compounds [22]. These studies utilize CAM-B3LYP/LANL2DZ and IEF-PCM methods to calculate electronic transitions in various solvents [22]. The computed absorption spectra show excellent agreement with experimental UV-visible spectroscopy results, validating the theoretical approach for predicting optical properties [22].

The molecular electrostatic potential analysis of thiosemicarbazone compounds provides valuable information about reactive sites and intermolecular interactions. DFT-calculated electrostatic potential maps reveal regions of electron density concentration and depletion, indicating potential binding sites for biological targets [17]. These calculations help explain the selectivity and specificity of thiosemicarbazone compounds toward different enzymes and receptors [17].

Quantum chemical calculations have elucidated the electronic factors responsible for the biological activity of thiosemicarbazone derivatives. Studies utilizing Complete Basis Set methodology with B3LYP functional have identified electronegativity as the most significant electronic descriptor, with beta coefficient values of -13.225 indicating strong correlation with inhibitory activity [23]. The quantum chemical descriptors including chemical potential, hardness, and softness provide quantitative measures of molecular reactivity [23].

Advanced DFT calculations have revealed the electronic basis for metal coordination in thiosemicarbazone complexes. The electronic configuration analysis shows that thiosemicarbazone ligands can adopt multiple coordination modes through their nitrogen and sulfur donor atoms [24]. The coordination geometry and electronic structure of metal-thiosemicarbazone complexes significantly influence their biological activities and therapeutic potential [24].

The electronic configuration studies have provided mechanistic insights into the inhibitory activity of thiosemicarbazone compounds. Molecular dynamics simulations combined with quantum mechanics/molecular mechanics calculations have revealed the electronic factors governing enzyme inhibition [25]. The electronic properties of the thiosemicarbazone moiety, particularly the electron distribution around the C=S and C=N bonds, directly influence the binding affinity and inhibitory potency [25].

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

235.11431873 g/mol

Monoisotopic Mass

235.11431873 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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